molecular formula C16H14F4N2O2 B2727079 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide CAS No. 1375254-66-2

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide

Cat. No.: B2727079
CAS No.: 1375254-66-2
M. Wt: 342.294
InChI Key: DRLNWMPIHJIYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physicochemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.

    Trifluoromethylphenyl compounds: Compounds containing the trifluoromethylphenyl group, which share similar physicochemical properties.

    Fluorinated carboxamides: A class of compounds with fluorine atoms and carboxamide functional groups.

Uniqueness

2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide is unique due to the combination of its fluorinated pyridine ring, trifluoromethylphenyl group, and carboxamide functionality. This unique structure imparts distinct properties, such as enhanced stability, increased lipophilicity, and improved binding affinity to biological targets .

Properties

IUPAC Name

2-fluoro-N-[1-[2-(trifluoromethyl)phenoxy]propan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O2/c1-10(22-15(23)11-6-7-21-14(17)8-11)9-24-13-5-3-2-4-12(13)16(18,19)20/h2-8,10H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNWMPIHJIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(F)(F)F)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.